molecular formula C12H21NO4 B12947255 tert-Butyl (8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate

tert-Butyl (8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate

Cat. No.: B12947255
M. Wt: 243.30 g/mol
InChI Key: QORZUTOKBZMDAU-UHFFFAOYSA-N
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Description

tert-Butyl (8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate: is a spirocyclic compound that has garnered interest in various fields of chemical research. This compound features a unique spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The presence of the tert-butyl group and the hydroxy and carbamate functionalities make it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a precursor containing a hydroxyl group and a leaving group can undergo intramolecular nucleophilic substitution to form the spirocyclic structure.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via a tert-butylation reaction, often using tert-butyl chloride and a base such as sodium hydride.

    Carbamate Formation: The carbamate functionality is introduced by reacting the spirocyclic intermediate with an isocyanate, such as tert-butyl isocyanate, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to an amine under suitable conditions.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (8-hydroxy-6-oxaspiro[34]octan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound can be used as a scaffold for the development of new drugs. Its spirocyclic structure can impart unique biological activities, making it a valuable starting point for drug discovery.

Industry

In the industrial sector, tert-Butyl (8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate can be used in the synthesis of specialty chemicals and materials. Its versatility allows for the development of new products with enhanced properties.

Mechanism of Action

The mechanism of action of tert-Butyl (8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, leading to improved therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide
  • tert-Butyl 2-azaspiro[3.4]octan-6-ylcarbamate
  • tert-butyl N-{6-azaspiro[3.4]octan-2-yl}carbamate hydrochloride

Uniqueness

tert-Butyl (8-hydroxy-6-oxaspiro[34]octan-2-yl)carbamate stands out due to its specific combination of functional groups and spirocyclic structure

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl N-(8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-4-12(5-8)7-16-6-9(12)14/h8-9,14H,4-7H2,1-3H3,(H,13,15)

InChI Key

QORZUTOKBZMDAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)COCC2O

Origin of Product

United States

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